N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide
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Overview
Description
N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide: is an organic compound with the molecular formula C19H30N2O3S. This compound is characterized by the presence of a cyclohexyl group, a propylsulfamoyl group, and a phenyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide typically begins with cyclohexylamine, 4-bromobenzene sulfonamide, and propionyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Mechanism:
- The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors.
- The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Molecular Targets and Pathways:
- Targets include enzymes involved in metabolic pathways, such as proteases and kinases.
- Pathways affected may include those related to inflammation, cell signaling, and metabolic regulation.
Comparison with Similar Compounds
- N-cyclohexyl-3-[4-(isobutylsulfamoyl)phenyl]propanamide
- N-cyclohexyl-3-[4-(methylsulfamoyl)phenyl]propanamide
Comparison:
- N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide is unique due to the presence of the propylsulfamoyl group, which imparts distinct chemical and biological properties.
- Similar compounds with different alkyl groups (e.g., isobutyl or methyl) may exhibit variations in their reactivity, solubility, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-14-19-24(22,23)17-11-8-15(9-12-17)10-13-18(21)20-16-6-4-3-5-7-16/h8-9,11-12,16,19H,2-7,10,13-14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDMLIFTQQFJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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